
4-Cyclopropoxy-2-isopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-isopropoxypyridine is an organic compound with the molecular formula C11H15NO2 It is a pyridine derivative characterized by the presence of cyclopropoxy and isopropoxy groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine, cyclopropanol, and isopropanol.
Cyclopropoxylation: The first step involves the introduction of the cyclopropoxy group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction where cyclopropanol reacts with 2-chloropyridine in the presence of a base such as potassium carbonate.
Isopropoxylation: The second step involves the introduction of the isopropoxy group. This can be achieved through a similar nucleophilic substitution reaction where isopropanol reacts with the intermediate product from the first step.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-2-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-isopropoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but common pathways include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular communication and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropoxy-2-fluoronicotinic acid: Similar structure with a fluorine atom instead of an isopropoxy group.
4-Cyclopropoxy-2-iodo-3-isopropoxypyridine: Similar structure with an iodine atom instead of a hydrogen atom on the pyridine ring.
Uniqueness
4-Cyclopropoxy-2-isopropoxypyridine is unique due to the presence of both cyclopropoxy and isopropoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-8(2)13-11-7-10(5-6-12-11)14-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
POHACVAHEBQWED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC=CC(=C1)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


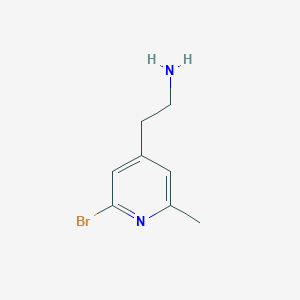

![[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14844693.png)

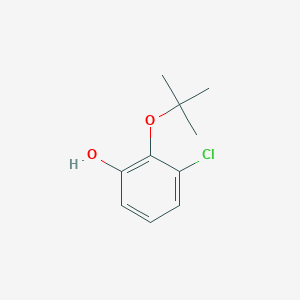
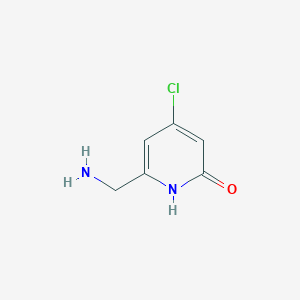
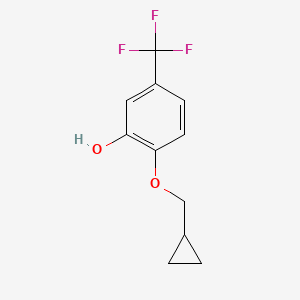


![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
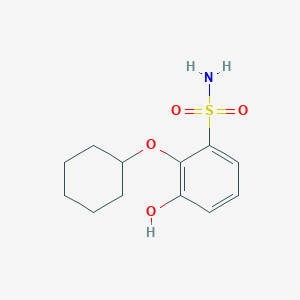
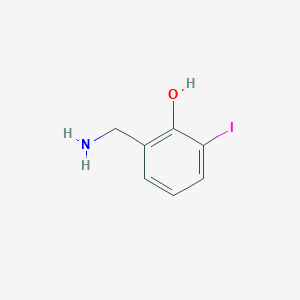

![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
